molecular formula C18H19ClN2O4S B4436952 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B4436952
M. Wt: 394.9 g/mol
InChI Key: BWDMPAOAQBIBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as Moroxydine, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various fields of research due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, it has been shown to interact with ion channels, including voltage-gated sodium channels and NMDA receptors. 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to inhibit the activity of sodium channels, thereby reducing the influx of sodium ions into cells. This inhibition of sodium channels has been suggested to be responsible for the antiviral and antifungal properties of 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, including herpes simplex virus and influenza virus. It has also been shown to inhibit the growth of certain bacteria and fungi. 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have neuroprotective effects and has been suggested to be a potential therapeutic agent for the treatment of neurodegenerative disorders. 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to modulate the activity of ion channels, which are involved in cellular function.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments. It is a well-established compound that can be synthesized in large quantities. It has been extensively studied in various fields of research and has been shown to have unique properties that make it a valuable tool for studying the role of ion channels in cellular function. However, 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has not been extensively studied in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential direction is to further investigate its mechanism of action and its effects on ion channels. This could lead to the development of new therapeutic agents for the treatment of various diseases. Another potential direction is to study the effects of 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in vivo, which could provide valuable information on its potential as a therapeutic agent. Additionally, the development of new synthesis methods for 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could lead to the production of new analogs with improved properties. Overall, the research on 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has the potential to lead to the development of new therapeutic agents and to provide valuable insights into the role of ion channels in cellular function.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been extensively studied in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have antiviral, antibacterial, and antifungal properties. It has also been used as a potential therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. 1-(4-chlorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been used as a tool for studying the role of ion channels in cellular function and has been shown to modulate the activity of certain ion channels.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c19-15-7-5-14(6-8-15)13-26(23,24)20-17-4-2-1-3-16(17)18(22)21-9-11-25-12-10-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMPAOAQBIBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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